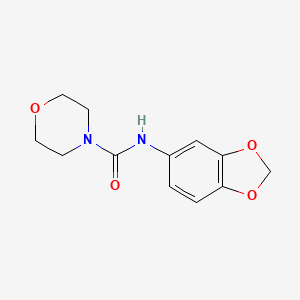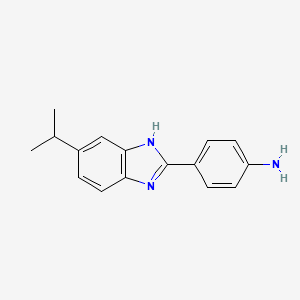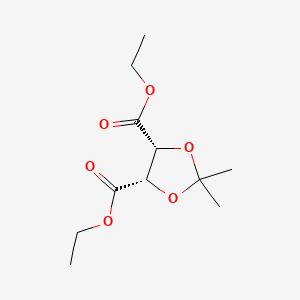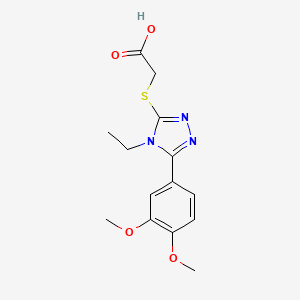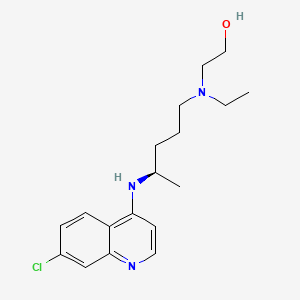
(R)-Hydroxychloroquine
描述
®-Hydroxychloroquine is a chiral derivative of chloroquine, a medication primarily used to prevent and treat malaria. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. The compound is known for its immunomodulatory and anti-inflammatory properties, making it a valuable therapeutic agent in various medical conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Hydroxychloroquine typically involves the following steps:
Starting Material: The synthesis begins with 4,7-dichloroquinoline.
Nucleophilic Substitution: The 4,7-dichloroquinoline undergoes nucleophilic substitution with 4-amino-1-methylbutylamine to form chloroquine.
Chiral Resolution: The racemic mixture of chloroquine is then subjected to chiral resolution to obtain the ®-enantiomer of hydroxychloroquine.
Industrial Production Methods: Industrial production of ®-Hydroxychloroquine involves large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process includes:
Bulk Synthesis: Large quantities of 4,7-dichloroquinoline and 4-amino-1-methylbutylamine are reacted under controlled conditions.
Purification: The crude product is purified using crystallization or chromatography techniques.
Chiral Resolution: Advanced chiral resolution techniques, such as chiral chromatography or enzymatic resolution, are employed to isolate the ®-enantiomer.
化学反应分析
Types of Reactions: ®-Hydroxychloroquine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Nucleophilic substitution reactions can modify the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Parent amine forms.
Substitution Products: Modified quinoline derivatives with various functional groups.
科学研究应用
®-Hydroxychloroquine has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel quinoline derivatives.
Biology: Studied for its effects on cellular processes, including autophagy and apoptosis.
Medicine: Extensively researched for its therapeutic potential in treating malaria, autoimmune diseases, and viral infections.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
®-Hydroxychloroquine exerts its effects through several mechanisms:
Inhibition of Autophagy: The compound inhibits the fusion of autophagosomes with lysosomes, disrupting the autophagic process.
Modulation of Immune Response: It interferes with antigen presentation and reduces the production of pro-inflammatory cytokines.
Inhibition of Viral Replication: The compound increases the pH of endosomes and lysosomes, inhibiting the replication of certain viruses.
Molecular Targets and Pathways:
Toll-like Receptors: Inhibits the activation of toll-like receptors, reducing the immune response.
Lysosomal Enzymes: Inhibits lysosomal enzymes, affecting cellular processes.
Cytokine Production: Reduces the production of cytokines such as interleukin-1 and tumor necrosis factor-alpha.
相似化合物的比较
®-Hydroxychloroquine is compared with other similar compounds such as:
Chloroquine: Both compounds have similar structures and mechanisms of action, but ®-Hydroxychloroquine has a better safety profile and fewer side effects.
Quinine: Another antimalarial compound with a different mechanism of action, primarily affecting the heme detoxification pathway in Plasmodium parasites.
Mefloquine: A structurally related compound with a different therapeutic profile and side effect spectrum.
Uniqueness: ®-Hydroxychloroquine is unique due to its chiral nature, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. Its ability to modulate the immune response and inhibit viral replication makes it a versatile therapeutic agent.
属性
IUPAC Name |
2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSMGPRMXLTPCZ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160180 | |
| Record name | Hydroxychloroquine, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137433-23-9 | |
| Record name | (R)-Hydroxychloroquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxychloroquine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxychloroquine, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYCHLOROQUINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70MN4ZH123 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the enantioselective disposition of hydroxychloroquine manifest in patients with rheumatoid arthritis?
A1: Research indicates that (R)-hydroxychloroquine exhibits higher blood concentrations compared to its (S)-enantiomer in patients with rheumatoid arthritis after administration of the racemic mixture. [, ] This difference is attributed to enantioselective metabolism and renal clearance, rather than stereoselectivity in absorption and distribution. [] Studies show a two to three-fold variability in enantiomeric ratios between individuals. [] While both enantiomers show higher blood concentrations in patients with less active disease, further research is needed to determine the specific concentration-effect relationship of each enantiomer. []
Q2: Is there evidence of stereoselective interaction with drug targets between this compound and (S)-hydroxychloroquine?
A2: While definitive conclusions require further investigation, preliminary research suggests potential stereoselective affinity of the (S)-enantiomer of a chloroquine analog, (S)-chlorochloroquine, for the PGF2α receptor in the mouse ileum. [, ] This observation highlights the possibility of targeted molecular manipulation to enhance the selectivity of biological activity in future drug design.
Q3: How do the pharmacokinetic properties of this compound and (S)-hydroxychloroquine differ?
A3: Studies reveal that this compound consistently exhibits higher blood concentrations compared to (S)-hydroxychloroquine after both oral and intravenous administration of the racemate. [] While both enantiomers demonstrate similar absorption rates and fractions absorbed, suggesting no enantioselectivity in absorption, their elimination pathways differ. [] Specifically, (S)-hydroxychloroquine displays a significantly higher renal clearance rate from the blood than this compound, contributing to its faster elimination and lower overall exposure. []
Q4: Are there differences in how (R)-chloroquine and (S)-chloroquine, as well as this compound and (S)-hydroxychloroquine, interact with the angiotensin-converting enzyme 2 (ACE2) receptor?
A4: Research employing high-expression ACE2 cell membrane chromatography reveals distinct binding affinities of chloroquine and hydroxychloroquine enantiomers to the ACE2 receptor. [] Notably, (R)-chloroquine demonstrates superior binding compared to (S)-chloroquine and the racemate. Conversely, (S)-hydroxychloroquine exhibits higher affinity for the ACE2 receptor than this compound and the racemate. [] These findings suggest the potential for enantiomer-specific interactions with the ACE2 receptor, warranting further investigation into their implications for therapeutic efficacy and potential side effects.
Q5: What analytical methods are employed for the separation and quantification of hydroxychloroquine enantiomers?
A5: High-performance liquid chromatography (HPLC) utilizing chiral stationary phases, particularly amylose tris (3,5-dimethyl phenyl carbamate)-based columns, has proven effective in separating and quantifying hydroxychloroquine enantiomers. [] This method, coupled with molecular docking simulations predicting the elution order based on binding interactions, offers a robust approach for studying the pharmacokinetics and pharmacodynamics of individual enantiomers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1632609.png)
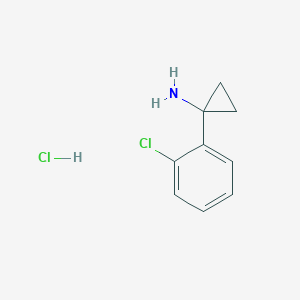
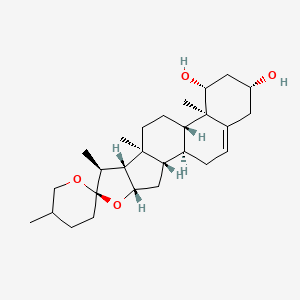
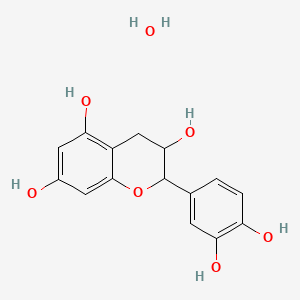
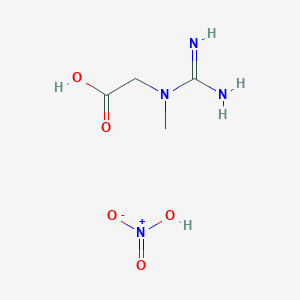
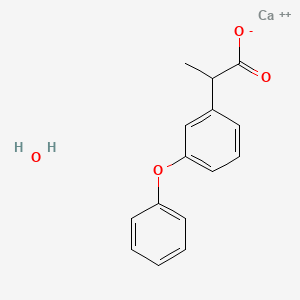
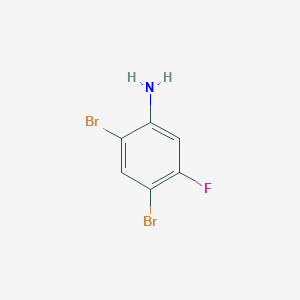
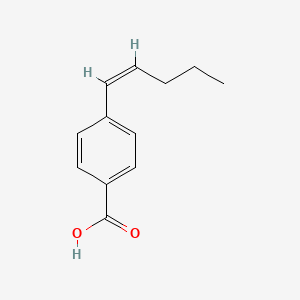
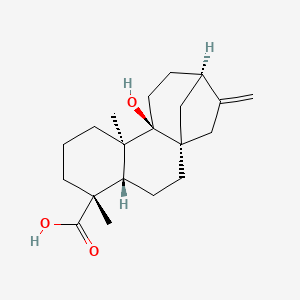
![3,6-Diazabicyclo[3.2.0]heptane-6-carboxylic acid, 1,1-dimethylethyl ester, (1R,5S)-](/img/structure/B1632633.png)
